Cathayanon B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

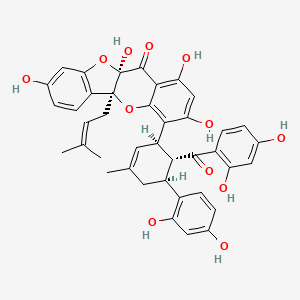

Cathayanon B is a natural product found in Morus cathayana with data available.

科学的研究の応用

Antioxidant Properties

Cathayanon B has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that compounds from Morus cathayana exhibit strong radical-scavenging abilities, which can protect cells from oxidative damage. A study highlighted its effectiveness in reducing extracellular peroxide levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Antimicrobial Effects

The antimicrobial properties of this compound have been investigated in several studies. It has shown efficacy against a range of pathogens, including multidrug-resistant bacteria. This suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways presents opportunities for therapeutic development in conditions such as arthritis and other inflammatory disorders .

Pharmacological Uses

This compound's diverse biological activities make it a candidate for various pharmacological applications:

- Cancer Treatment : Studies have shown that compounds derived from Morus cathayana, including this compound, exhibit cytotoxic effects against cancer cell lines. The presence of prenyl groups in its structure may enhance its anticancer activity by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Given its antioxidant properties, this compound may also have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Pesticidal Properties

Recent findings suggest that this compound exhibits insecticidal activity against agricultural pests. This property can be harnessed to develop natural pesticides that are less harmful to the environment compared to synthetic alternatives .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated antioxidant activity in cellular assays | Potential use in nutraceuticals |

| Study B | Showed antimicrobial effects against Staphylococcus aureus | Development of new antimicrobial agents |

| Study C | Reported cytotoxic effects on cancer cell lines | Exploration for cancer therapeutics |

特性

分子式 |

C40H36O12 |

|---|---|

分子量 |

708.7 g/mol |

IUPAC名 |

(5aS,10aR)-4-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-32(27)51-40(39,50)38(49)35-31(47)17-30(46)34(37(35)52-39)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(48)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-47,50H,11-12H2,1-3H3/t25-,26-,33-,39+,40+/m1/s1 |

InChIキー |

VUMCPXPDRABAGL-NNLMJVJUSA-N |

異性体SMILES |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@]6([C@@](O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

正規SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6(C(O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

同義語 |

cathayanon B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。